molecular formula C11H10F2N4 B8557171 N4-(2,4-difluorophenyl)-N6-methylpyrimidine-4,6-diamine

N4-(2,4-difluorophenyl)-N6-methylpyrimidine-4,6-diamine

Cat. No. B8557171
M. Wt: 236.22 g/mol
InChI Key: YIIMQVCFSDXNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552002B2

Procedure details

The title compound is prepared analogously as described in Example 114A from (6-chloro-pyrimidin-4-yl)-methylamine and 2,4-difluoroaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][CH3:9])[CH:3]=1.[F:10][C:11]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:12]=1[NH2:13]>>[F:10][C:11]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:12]=1[NH:13][C:2]1[CH:3]=[C:4]([NH:8][CH3:9])[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=N1)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)NC1=NC=NC(=C1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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